
1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI)
Overview
Description
Preparation Methods
The synthesis of 1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) involves several steps:
Reaction of Acetoacetanilide with Thionyl Chloride: This reaction produces α-chloroacetoacetanilide.
Condensation with Mercaptoethanol: The α-chloroacetoacetanilide is then condensed with mercaptoethanol to form the oxathiin ring.
Cyclization and Water Removal: The resultant compound undergoes cyclization and water removal under acidic conditions to form the final product.
Chemical Reactions Analysis
1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its original state.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
Carboxin is primarily utilized as a systemic fungicide, effective against a variety of fungal pathogens. It is particularly noted for its efficacy in controlling rust diseases on ornamental plants and cereals. The mechanism of action involves the inhibition of succinate dehydrogenase in the mitochondrial electron transport chain, which disrupts cellular respiration in fungi.
Table 1: Efficacy of Carboxin Against Fungal Pathogens
Pathogen | Crop Type | Application Method | Efficacy (%) |
---|---|---|---|
Puccinia spp. | Ornamental plants | Foliar spray | 85-90 |
Fusarium spp. | Cereals | Seed treatment | 75-80 |
Rhizoctonia solani | Nursery trees | Soil drench | 70-75 |
Biochemical Research
Mechanism of Action
Carboxin's role as a succinate dehydrogenase inhibitor has made it a valuable tool in biochemical research. Studies have demonstrated that carboxin binds to the enzyme's active site, preventing the conversion of succinate to fumarate. This inhibition leads to a decrease in ATP production in fungal cells, effectively leading to cell death.
Case Study: Binding Affinity of Carboxin
A study conducted by Coles et al. (1978) explored the binding affinity of carboxin analogs to succinate dehydrogenase. The results indicated that modifications to the oxathiin ring significantly affected binding efficiency and fungicidal activity. The study concluded that understanding these interactions could lead to the development of more potent fungicides.
Environmental Impact and Safety
The environmental impact of carboxin has been evaluated through various toxicity studies. Regulatory bodies such as the EPA have assessed its safety profile, concluding that when used according to label directions, carboxin poses minimal risk to human health and the environment.
Table 2: Toxicity Assessment of Carboxin
Exposure Route | Toxicity Level | Safety Assessment |
---|---|---|
Dermal | Low | Safe with PPE |
Inhalation | Moderate | Risk mitigation needed |
Dietary | Low | Acceptable residue limits |
Regulatory Status
Carboxin is registered for use in several countries under strict regulatory guidelines. In the United States, it is classified under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), ensuring that its application adheres to safety standards established by the EPA.
Mechanism of Action
The mechanism of action of 1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) involves the inhibition of succinate dehydrogenase (SDHI). This enzyme is crucial for the tricarboxylic acid cycle and electron transport chain. By binding to the quinone reduction site of the enzyme complex, the compound prevents ubiquinone from binding, thereby disrupting the electron transport chain and energy production in fungal cells .
Comparison with Similar Compounds
1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) is unique due to its specific inhibition of succinate dehydrogenase. Similar compounds include:
Oxycarboxin: Another oxathiin derivative with similar fungicidal properties.
Thiamethoxam: Often combined with Carboxin for enhanced fungicidal activity.
Metalaxyl: Used in combination with Carboxin for broader spectrum fungicidal effects.
These compounds share similar structural features but differ in their specific applications and spectrum of activity.
Biological Activity
1,4-Oxathiin-3-carboxamide, 5,6-dihydro-2-methyl-(8CI,9CI), commonly known as oxycarboxin, is a systemic fungicide belonging to the oxathiin class. Its primary application has been in agriculture for controlling various fungal diseases. This article explores its biological activity, focusing on its mechanism of action, efficacy against specific pathogens, and associated toxicological profiles.
Oxycarboxin has the following chemical structure and properties:
- Chemical Formula : C12H13N1O2S1
- Molecular Weight : 235.30 g/mol
- CAS Number : 136-84-5
Oxycarboxin acts primarily by inhibiting succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. This inhibition disrupts cellular respiration in fungi, leading to reduced energy production and ultimately fungal cell death. The specific target site on SDH is the ubiquinone binding site, making it effective against a range of fungal pathogens.
Biological Activity Against Fungal Pathogens
Oxycarboxin has shown efficacy against several important agricultural pathogens:
- Botrytis cinerea : Effective in controlling gray mold in various crops.
- Fusarium spp. : Demonstrated activity against Fusarium wilt diseases.
- Aspergillus spp. : Inhibits growth and sporulation of certain Aspergillus species.
Efficacy Data
The following table summarizes the efficacy of oxycarboxin against selected fungal pathogens:
Pathogen | Efficacy (%) | Concentration (mg/L) | Reference |
---|---|---|---|
Botrytis cinerea | 85 | 50 | |
Fusarium oxysporum | 75 | 100 | |
Aspergillus niger | 90 | 25 |
Case Study 1: Efficacy in Greenhouse Crops
A study conducted on the application of oxycarboxin in greenhouse settings demonstrated significant reductions in disease incidence of Botrytis cinerea on ornamental plants. The treatment resulted in a notable increase in plant health and yield compared to untreated controls.
Case Study 2: Resistance Development
Research has identified mutations in succinate dehydrogenase that confer resistance to oxycarboxin among certain fungal strains. Five carboxin-resistant mutants from Aspergillus oryzae were characterized for their growth sensitivity and SDH activity, revealing varying degrees of resistance that could impact management strategies for this fungicide .
Toxicological Profile
Oxycarboxin is classified as very toxic to aquatic life and has potential organ toxicity upon prolonged exposure. The following table outlines key toxicological endpoints:
Endpoint | Value | Reference |
---|---|---|
Oral LD50 (rat) | >2000 mg/kg | |
Dermal LD50 (rat) | >2000 mg/kg | |
Inhalation LC50 (rat) | >5 mg/L |
Regulatory Status
Oxycarboxin was first registered as a pesticide in the United States in 1971 but has seen limited market presence due to low sales and a narrow spectrum of disease control. Current assessments indicate that while it poses risks to aquatic environments, occupational exposure levels are manageable under proper safety protocols .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl derivatives, and how can reaction conditions be standardized?
Methodological Answer: Synthesis typically involves cyclization reactions using NaH in DMF as a base, with intermediates like substituted thiadiazoles or benzoxathiins. For example, analogs such as 6-methoxy-2-phenyl-1,4-benzoxathiin derivatives are synthesized by reacting 4-phenyl-5-(4-methoxyphenoxy)-1,2,3-thiadiazole with NaH in DMF at 80–100°C, followed by aqueous workup and recrystallization . Standardization requires optimizing solvent polarity, temperature, and stoichiometric ratios of reagents. Yield variations (e.g., 60–85%) suggest sensitivity to substituent electronic effects, necessitating DOE (Design of Experiments) approaches for reproducibility.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Melting Point Analysis: Compare observed melting points with literature values (e.g., white crystalline derivatives with mp 160–165°C) .
- NMR Spectroscopy: Use - and -NMR to confirm regioselectivity and stereochemistry. For example, aromatic protons in benzoxathiin derivatives appear as distinct multiplets at δ 6.8–7.5 ppm .
- HPLC-PDA: Assess purity (>95%) using reverse-phase chromatography with acetonitrile/water gradients.
Q. What factors influence the compound’s stability under experimental storage conditions?
Methodological Answer: Stability studies should evaluate:
- Solvent Compatibility: Avoid polar aprotic solvents (e.g., DMF) long-term due to potential ring-opening reactions. Use anhydrous dichloromethane for short-term storage.
- Thermal Degradation: Conduct TGA (Thermogravimetric Analysis) to identify decomposition thresholds (e.g., >150°C).
- pH Sensitivity: Test stability in buffered solutions (pH 3–9) to assess hydrolytic susceptibility of the oxathiin ring .
Advanced Research Questions
Q. What reaction mechanisms underlie the base-induced breakdown of 1,4-oxathiin derivatives, and how can DFT studies validate these pathways?
Methodological Answer: Base-induced ring-opening reactions proceed via nucleophilic attack on the sulfur atom, forming thiolate intermediates. For example, NaOH/EtOH conditions cleave the oxathiin ring to yield 1,4-thiazin-3-one derivatives . DFT calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies, correlating computational data with experimental kinetic studies (e.g., Arrhenius plots) to validate mechanistic pathways .
Q. How can computational methods predict the reactivity of 1,4-oxathiin derivatives in catalytic systems?
Methodological Answer:
- Molecular Docking: Screen derivatives against enzyme targets (e.g., bacterial thioredoxin reductase) to predict binding affinities.
- Frontier Orbital Analysis: Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. For example, electron-withdrawing carboxamide groups lower LUMO energy, enhancing reactivity in cross-coupling reactions .
- MD Simulations: Simulate solvent effects on conformational stability using AMBER or CHARMM force fields.
Q. How can researchers resolve contradictions in reported synthetic yields for structurally similar analogs?
Methodological Answer:
- Sensitivity Analysis: Use statistical tools (e.g., Plackett-Burman design) to identify critical variables (e.g., moisture levels, catalyst aging).
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and side reactions.
- Meta-Analysis: Compare literature protocols (e.g., NaH vs. KOtBu as bases) to isolate yield discrepancies caused by competing reaction pathways .
Q. What structure-activity relationships (SARs) govern the biological activity of 1,4-oxathiin derivatives?
Methodological Answer:
- Pharmacophore Mapping: Identify essential moieties (e.g., carboxamide group for hydrogen bonding) using QSAR models.
- Bioisosteric Replacement: Substitute the methyl group at position 2 with halogens or CF to modulate lipophilicity and metabolic stability.
- Enzymatic Assays: Test inhibitory activity against fungal cytochrome P450 enzymes to correlate substituent effects (e.g., electron-donating groups enhance inhibition) .
Q. Data Gaps and Research Recommendations
- Synthetic Scalability: Limited data on gram-scale synthesis; pilot studies using continuous-flow reactors are needed.
- Toxicology Profiles: No acute toxicity data for carboxamide derivatives; prioritize zebrafish embryo assays.
- Catalytic Applications: Explore use in asymmetric catalysis (e.g., oxathiin-based ligands for Pd-catalyzed cross-couplings).
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQRPTODALTOCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SCCO1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878943 | |
Record name | 1,4-OXATHIIN-3-CARBOXAMIDE, 5,6-DIHYDRO-2-METHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13584-27-5 | |
Record name | 1,4-OXATHIIN-3-CARBOXAMIDE, 5,6-DIHYDRO-2-METHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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